2-Iodo-4-methylpyrimidine CAS number and molecular weight
Strategic Utilization in Heterocyclic Scaffold Design Executive Summary In the landscape of medicinal chemistry, 2-Iodo-4-methylpyrimidine represents a high-value "orthogonally reactive" electrophile. Unlike its chlorina...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Utilization in Heterocyclic Scaffold Design
Executive Summary
In the landscape of medicinal chemistry, 2-Iodo-4-methylpyrimidine represents a high-value "orthogonally reactive" electrophile. Unlike its chlorinated counterparts, the C2-iodo substituent offers a unique balance of lability toward oxidative addition (in palladium-catalyzed cross-couplings) while maintaining distinct reactivity profiles in nucleophilic aromatic substitution (
). This guide outlines the physicochemical properties, synthesis logic, and application protocols for this critical building block, specifically tailored for drug development workflows targeting kinase inhibitors and complex heterocycles.
Chemical Identity & Physical Properties[1][2][3]
The following data consolidates the structural and physical specifications required for accurate identification and stoichiometric calculations.
Property
Specification
Chemical Name
2-Iodo-4-methylpyrimidine
CAS Registry Number
1257854-91-3
Molecular Formula
Molecular Weight
220.01 g/mol
SMILES
CC1=NC(I)=NC=C1
Appearance
Off-white to pale yellow solid (Light Sensitive)
Solubility
Soluble in DCM, DMSO, MeOH; sparingly soluble in water
Storage
2–8°C, protect from light, inert atmosphere (Ar/N2)
Synthetic Pathways & Production Logic
The synthesis of 2-iodo-4-methylpyrimidine is rarely performed via direct iodination of the heterocycle due to the electron-deficient nature of the pyrimidine ring. Instead, functional group interconversion (FGI) from the 2-chloro or 2-amino precursors is the standard authoritative approach.
Primary Route: Finkelstein-Type Halogen Exchange
The most robust method involves the conversion of 2-chloro-4-methylpyrimidine using hydriodic acid (HI) or sodium iodide (NaI) in the presence of an acid catalyst. This reaction is driven by the higher nucleophilicity of the iodide ion and the thermodynamic stability of the resulting C–I bond in acidic media.
Secondary Route: Sandmeyer-Type Transformation
Alternatively, 2-amino-4-methylpyrimidine can undergo diazotization followed by iodination. This route is preferred when the chloro-precursor is unavailable but requires careful temperature control to prevent decomposition of the diazonium intermediate.
Figure 1: Divergent synthetic pathways for 2-Iodo-4-methylpyrimidine. The Halogen Exchange route is generally preferred for scalability.
Reactivity Profile & Mechanism[5]
The utility of 2-iodo-4-methylpyrimidine lies in the specific reactivity of the C2 position. The iodine atom at C2 is significantly more reactive toward oxidative addition with Pd(0) than a chlorine atom at the same position. This allows for chemoselective transformations when other halogenated sites are present.
Chemoselectivity Hierarchy
C2-Iodo: Most reactive toward Pd-catalyzed couplings (Suzuki, Sonogashira).
C2-Iodo: Highly reactive toward
with strong nucleophiles (alkoxides, thiols).
C4-Methyl: Relatively inert, but the methyl protons are slightly acidic (
), allowing for lithiation/alkylation under strong base conditions (LDA).
Figure 2: Reactivity manifold of the 2-iodo scaffold. The C2-I bond serves as the primary "handle" for structural diversification.
Inert Setup: Charge a reaction vial with the pyrimidine, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.
Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous base.
Thermal Activation: Heat the mixture to 80–90°C. Monitor by TLC or LC-MS. The high reactivity of the C-I bond typically leads to full conversion within 2–4 hours.
Workup: Cool to RT, dilute with EtOAc, and wash with water/brine. Dry organic layer over
An In-Depth Technical Guide to the Synthesis and Discovery of 2-Iodo-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals Abstract 2-Iodo-4-methylpyrimidine is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of complex molecular...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodo-4-methylpyrimidine is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the synthesis and discovery of this important intermediate. We will delve into the strategic considerations behind its synthesis, detailing a robust and reproducible protocol for its preparation from commercially available starting materials. Furthermore, this guide will explore the historical context of its discovery within the broader landscape of pyrimidine chemistry and its contemporary applications in drug discovery, supported by authoritative references.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a privileged structure in medicinal chemistry.[1] As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is central to the chemistry of life.[1] This inherent biological relevance has inspired chemists to explore substituted pyrimidines as a source of novel therapeutic agents. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.[2]
2-Iodo-4-methylpyrimidine has emerged as a particularly valuable intermediate. The presence of the iodo group at the 2-position provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This reactivity makes it an ideal precursor for introducing diverse substituents and building molecular complexity, a crucial aspect of modern drug discovery.[3]
Retrosynthetic Analysis and Synthesis Strategy
A logical and efficient synthesis of 2-Iodo-4-methylpyrimidine begins with readily available and cost-effective starting materials. A common retrosynthetic approach identifies 2-chloro-4-methylpyrimidine as a key precursor, which in turn can be synthesized from simpler acyclic compounds. The conversion of the chloro-substituent to the iodo-substituent is classically achieved via a Finkelstein reaction.
Caption: Retrosynthetic analysis of 2-Iodo-4-methylpyrimidine.
Experimental Protocols
Synthesis of 2-Chloro-4-methylpyrimidine
The synthesis of the chloro-precursor can be achieved through various routes. A common and effective method involves the cyclocondensation of a suitable 1,3-dicarbonyl compound with an amidine, followed by chlorination. A well-documented one-pot synthesis of 2-chloro-4-substituted pyrimidines provides a reliable foundation.[4]
Step-by-Step Protocol:
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the starting material (e.g., a 2-methylthio-4-substituted pyrimidine intermediate) in a suitable solvent like methanol.[4]
Base Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of sodium hydroxide in methanol dropwise, maintaining the temperature below 5°C.[4]
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6 hours.[4]
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]
Purification: Remove the solvent under reduced pressure. The resulting crude product is then subjected to chlorination using a reagent like sulfuryl chloride in dichloromethane.[4] The final product, 2-chloro-4-methylpyrimidine, can be purified by column chromatography on silica gel.
Synthesis of 2-Iodo-4-methylpyrimidine via Finkelstein Reaction
The Finkelstein reaction is a classic SN2 reaction that involves the exchange of a halogen.[5] In this case, the chloro group of 2-chloro-4-methylpyrimidine is displaced by an iodide ion. The reaction is typically driven to completion by taking advantage of the differential solubility of the halide salts in a suitable solvent, usually acetone.[5]
Step-by-Step Protocol:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methylpyrimidine (1.0 eq) in anhydrous acetone.
Reagent Addition: Add sodium iodide (1.5 - 2.0 eq) to the solution.
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a white precipitate (sodium chloride) indicates that the reaction is proceeding.[6]
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the precipitated sodium chloride.
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water and then with a dilute solution of sodium thiosulfate to remove any residual iodine.
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-Iodo-4-methylpyrimidine can be further purified by recrystallization or column chromatography.
Caption: Experimental workflow for the synthesis of 2-Iodo-4-methylpyrimidine.
Data Presentation
Compound
Molecular Formula
Molecular Weight ( g/mol )
Key Synthetic Step
Typical Yield (%)
2-Chloro-4-methylpyrimidine
C₅H₅ClN₂
128.56
Cyclocondensation/Chlorination
75-85
2-Iodo-4-methylpyrimidine
C₅H₅IN₂
220.01
Finkelstein Reaction
80-95
Discovery and Applications in Drug Development
The discovery of 2-Iodo-4-methylpyrimidine is intrinsically linked to the broader history of pyrimidine chemistry. The journey began with the isolation of the first pyrimidine derivative, alloxan, in 1818.[1] However, it was the development of systematic synthetic methods, such as the Pinner synthesis, that truly unlocked the potential of this heterocyclic scaffold.[1]
In recent decades, substituted pyrimidines have become a mainstay in the development of targeted therapies, particularly kinase inhibitors.[7][8] The pyrimidine ring serves as an excellent bioisostere for the adenine ring of ATP, allowing pyrimidine-based molecules to competitively bind to the ATP-binding pocket of kinases and modulate their activity.[9] This has led to the development of numerous life-saving drugs.
2-Iodo-4-methylpyrimidine is a valuable building block in this context. The iodo group is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the facile introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 2-position of the pyrimidine ring, enabling the rapid generation of diverse compound libraries for screening and lead optimization in drug discovery programs. For instance, 2,4-disubstituted pyrimidines have been investigated as potent inhibitors of various kinases, playing a crucial role in the development of novel anticancer agents.[10][11]
Caption: Role of 2-Iodo-4-methylpyrimidine in drug discovery.
Conclusion
2-Iodo-4-methylpyrimidine is a strategically important intermediate in organic synthesis and medicinal chemistry. Its synthesis, achievable through a reliable and scalable route involving the Finkelstein reaction of its chloro-analogue, provides access to a versatile building block. The historical development of pyrimidine chemistry has paved the way for the use of such compounds in the rational design of modern therapeutics. The reactivity of the iodo-substituent in cross-coupling reactions makes 2-Iodo-4-methylpyrimidine a cornerstone for the synthesis of diverse libraries of compounds, significantly contributing to the ongoing quest for novel and effective drugs.
CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. (n.d.).
Finkelstein Reaction - BYJU'S. (n.d.). Retrieved from [Link]
2-Iodo-4,6-dimethylpyrimidine - PMC - NIH. (n.d.). Retrieved from [Link]
Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC - NIH. (n.d.). Retrieved from [Link]
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance - International Journal of Pharmaceutical Sciences. (2025). International Journal of Pharmaceutical Sciences and Research.
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - NIH. (n.d.). Retrieved from [Link]
Recent Advances in Pyrimidine-Based Drugs - MDPI. (2024). Pharmaceuticals. [Link]
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.). Retrieved from [Link]
Finkelstein Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. (2025).
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. (n.d.). Retrieved from [Link]
(PDF) Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review) - ResearchGate. (2021).
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (n.d.). Retrieved from [Link]
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. (n.d.). Retrieved from [Link]
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed. (n.d.). Retrieved from [Link]
Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives - Remedy Publications LLC. (2024).
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. (2020). Medicinal Chemistry Communications. [Link]
Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors - PubMed. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
Technical Guide: Reactivity and Stability of the 2-Iodo-4-methylpyrimidine Scaffold
The following technical guide is structured to serve as an authoritative reference for the 2-Iodo-4-methylpyrimidine scaffold. It prioritizes mechanistic insight and actionable protocols over generic descriptions.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as an authoritative reference for the 2-Iodo-4-methylpyrimidine scaffold. It prioritizes mechanistic insight and actionable protocols over generic descriptions.
Executive Summary: The "Privileged" Nature of the Scaffold
2-Iodo-4-methylpyrimidine (CAS: 13523-98-3) represents a bifurcated chemical handle in medicinal chemistry. Unlike its chlorinated counterparts, the presence of the iodine atom at the C2 position renders this scaffold uniquely susceptible to Transition Metal-Catalyzed Cross-Couplings (TMCC) under mild conditions, while the C4-methyl group offers a latent handle for chain extension via lateral lithiation .
This guide delineates the orthogonal reactivity profiles of the C2-iodide and the C4-methyl group, providing researchers with a roadmap for constructing complex kinase inhibitors and heterobiaryl systems.
Structural Analysis & Electronic Properties[1]
To manipulate this molecule, one must understand the electronic forces at play. The pyrimidine ring is
-deficient (electron-poor), creating specific zones of reactivity.
The C2-Iodine Node (Electrophilic/Oxidative)
Electronic Environment: The C2 position is flanked by two electronegative nitrogen atoms (N1, N3). This creates a significant partial positive charge (
), making the C-I bond highly polarized.
Bond Dissociation Energy (BDE): The C(sp2)–I bond is weaker (~65 kcal/mol) compared to C–Br (~81 kcal/mol) or C–Cl (~96 kcal/mol).
Consequence: The low BDE facilitates rapid oxidative addition by Pd(0) species, often proceeding at room temperature. This makes the 2-iodo variant superior to 2-chloro analogs for Suzuki-Miyaura or Sonogashira couplings where delicate substrates are involved.
The C4-Methyl Node (Acidic/Nucleophilic)
Acidity: The electron-withdrawing nature of the pyrimidine ring acidifies the protons on the C4-methyl group (
approx. 20-25).
Resonance Stabilization: Upon deprotonation, the resulting carbanion is stabilized by resonance delocalization onto the ring nitrogens (aza-enolate character).
Consequence: This allows for lateral lithiation , enabling the methyl group to act as a nucleophile toward aldehydes, ketones, or alkyl halides.
Reactivity Map & Chemoselectivity
The following diagram illustrates the divergent pathways available for this scaffold. Note the orthogonality: C2 reacts with metals/nucleophiles, while C4 (methyl) reacts with bases/electrophiles.
Figure 1: Chemoselectivity map demonstrating the orthogonal reactivity of the C2 and C4 positions.
Stability Profile & Handling
The stability of 2-iodo-4-methylpyrimidine is dictated by the lability of the C-I bond.
Parameter
Stability Assessment
Handling Recommendation
Photostability
Low. Iodides are susceptible to homolytic cleavage by UV/visible light, liberating (purple discoloration).
Store in amber glass vials or wrap in aluminum foil.
Thermal Stability
Moderate. Stable at RT, but prolonged heating (>100°C) without reagents can cause decomposition.
Store at 2-8°C for long-term integrity.
Hydrolytic Stability
High. Resistant to neutral hydrolysis. Strong aqueous acids may hydrolyze the iodide to a pyrimidone.
Avoid prolonged exposure to strong mineral acids.
Oxidation
Moderate. The methyl group is slowly oxidizable to carboxylic acid under vigorous conditions ().
Keep under inert atmosphere (Argon/Nitrogen) if stored in solution.
Rationale: The iodine handle allows for the use of milder bases and lower temperatures compared to chloro-pyrimidines, preserving sensitive functional groups on the boronic acid partner.
Reagents:
Substrate: 2-Iodo-4-methylpyrimidine (1.0 equiv)
Partner: Aryl Boronic Acid (1.1 equiv)
Catalyst:
(3-5 mol%)
Base:
(2.0 M aqueous, 3.0 equiv)
Solvent: 1,4-Dioxane (degassed)
Workflow:
Charge a reaction vial with the pyrimidine, boronic acid, and Pd catalyst.
Evacuate and backfill with Argon (
).
Add degassed dioxane and aqueous base.
Heat to 60-80°C (monitor by LCMS). Note: Chloro-analogs typically require 90-110°C.
Workup: Dilute with EtOAc, wash with water/brine. Dry over
Electrophile: Benzaldehyde or Alkyl Halide (1.2 equiv)
Solvent: Anhydrous THF
Workflow:
Cool anhydrous THF solution of the substrate to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents ring addition.
Add LDA dropwise over 10 minutes. The solution typically turns deep red/orange (formation of the aza-enolate).
Stir at -78°C for 30 minutes.
Add the electrophile (dissolved in minimal THF) dropwise.
Stir at -78°C for 1 hour, then allow to warm to 0°C.
Quench: Add saturated
solution.
Workup: Extract with DCM.
Mechanistic Insight: Why C2-Iodo over C2-Chloro?
While 2-chloropyrimidines are cheaper, the 2-iodo scaffold is indispensable for sequential functionalization .
If a target molecule requires two distinct metal-catalyzed couplings (e.g., at C2 and C4, or C2 and C5), the iodine atom provides the necessary reactivity gap .
Step 1: Perform coupling at C2-I (Room Temp or 60°C). The C-Cl bond (if present elsewhere) remains intact.
Step 2: Increase temperature (>100°C) or switch ligands to activate the remaining C-Cl bond.
This "programmed" reactivity is not possible with bis-chloro substrates without relying on steric differentiation.
Figure 2: Simplified catalytic cycle highlighting the rapid oxidative addition of the C-I bond.
References
Suzuki-Miyaura Coupling Kinetics: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chem. Rev.[1]1995 , 95, 2457–2483.[1] Link
Reactivity of Halopyrimidines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard text on N-heterocycle reactivity hierarchy).
Lateral Lithiation: Plé, N.; Turck, A.; Martin, P. "Metalation of diazines. XI. Directed lithiation of pyrimidines." Tetrahedron1998 , 54, 4899-4912. Link
SNAr Mechanisms: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group; VCH: New York, 1991. (Foundational text on SNAr kinetics and the Element Effect).
Stability Data: PubChem Compound Summary for CID 23615967 (2-Iodo-4-methylpyrimidine). Link
An In-depth Technical Guide to the Safe Handling of 2-Iodo-4-methylpyrimidine
Authored for Researchers, Scientists, and Drug Development Professionals This document serves as a comprehensive technical guide on the safety, handling, and material safety data for 2-Iodo-4-methylpyrimidine (CAS No. 12...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the safety, handling, and material safety data for 2-Iodo-4-methylpyrimidine (CAS No. 1257854-91-3). As a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond a simple recitation of safety data, providing a framework of causation and best practices rooted in the specific chemical nature of the compound.
Chapter 1: Core Hazard Profile
2-Iodo-4-methylpyrimidine is a halogenated pyrimidine derivative. The presence of the iodo- group and the pyrimidine core dictates its reactivity and toxicological profile. The primary hazards associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.
Table 1: GHS Hazard Classification for 2-Iodo-4-methylpyrimidine
Hazard Class
Category
Hazard Statement
GHS Pictogram
Signal Word
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
GHS07
Warning
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
GHS07
Warning
Serious Eye Damage/Eye Irritation
Category 2
H319: Causes serious eye irritation
GHS07
Warning
Specific target organ toxicity, single exposure; Respiratory tract irritation
The causality behind these classifications is critical for researchers to understand. The "Harmful if swallowed" (H302) classification indicates a significant risk of systemic toxicity upon ingestion.[1][2] Skin (H315) and eye (H319) irritation are common for halogenated aromatic compounds, which can disrupt cell membranes and cause inflammatory responses upon contact.[2][3] The potential for respiratory irritation (H335) underscores the necessity of handling this solid compound in a manner that prevents the generation and inhalation of dust or aerosols.[1][2][4]
Chapter 2: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is essential. This begins with engineering controls and is supplemented by rigorous adherence to PPE protocols. The choice of PPE is not arbitrary; it is a direct response to the hazards identified in Chapter 1.
Engineering Controls: The First Line of Defense
The primary engineering control for handling 2-Iodo-4-methylpyrimidine is a certified chemical fume hood.[5][6][7] This is non-negotiable. The fume hood serves two main purposes: it prevents the inhalation of any fine particulates of the compound (addressing H335) and contains any potential spills, minimizing skin and clothing contact (addressing H315).[5][6][7] An accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[5]
Personal Protective Equipment (PPE): A Self-Validating System
Every individual handling this compound must be equipped with the appropriate PPE. The selection of each component is a deliberate countermeasure to a specific identified risk. For a detailed guide on PPE selection, consult authoritative sources like the University of Arizona's Personal Protective Equipment Selection Guide.[8]
Table 2: PPE Selection Guide for 2-Iodo-4-methylpyrimidine
Body Part
Protection Level
Rationale & Causality
Eyes/Face
Safety goggles with side-shields or a full-face shield.[5]
Addresses H319 (Serious eye irritation). Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, preventing entry of solid particulates or splashes of solutions containing the compound. A face shield offers broader protection during procedures with a higher risk of splashing.[9]
Hands
Chemically resistant gloves (e.g., Nitrile).
Addresses H315 (Skin irritation). Gloves must be inspected for tears or holes before each use.[4] For prolonged handling or when working with solutions, consult glove manufacturer charts to ensure adequate breakthrough time. Double-gloving can be an effective practice.
Body
A standard laboratory coat is the minimum requirement.[8] A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions.[8]
Addresses H315 (Skin irritation). Protects against accidental spills on clothing, which could otherwise lead to prolonged skin contact. Clothing should be impervious to the chemical.[5]
Respiratory
Generally not required if handled exclusively within a fume hood.
If there is a risk of aerosol generation outside of a fume hood (e.g., during a large spill cleanup), a suitable respirator must be used.[5]
Chapter 3: Protocols for Safe Handling and Storage
Methodical and consistent handling practices are crucial to mitigating the risks associated with 2-Iodo-4-methylpyrimidine.
Handling Protocol
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Don all required PPE as detailed in Table 2.
Aliquotting: Handle as a solid in a well-ventilated place, preferably within a fume hood, to avoid the formation and inhalation of dust and aerosols.[4][10] Avoid any contact with skin and eyes.[4][6][7][10][11]
Hygiene: Do not eat, drink, or smoke in the laboratory or when using this product.[5][11] Wash hands thoroughly after handling, especially before leaving the work area.[5][10][11]
Storage Protocol
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.
Container: Keep the container tightly closed and sealed in a dry, cool, and well-ventilated place.[1][3][4][6][7][10][11]
Environment: Store away from direct sunlight and sources of ignition. The recommended storage is in a dry, sealed place.
Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents.[3][7][10]
Chapter 4: Emergency Response Procedures
In the event of an emergency, a rapid and informed response can significantly reduce harm.
First-Aid Measures
Exposure Route
First-Aid Protocol
Inhalation
Immediately move the affected person to fresh air.[4][5][12] If breathing is difficult, administer oxygen.[4][12] If the person is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[4][5][12] Seek immediate medical attention.[4][5][12]
Skin Contact
Immediately take off all contaminated clothing.[4][12] Rinse the skin thoroughly with large amounts of soap and water.[3][4][5][11] If skin irritation persists, call a physician.[3]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][5] Remove contact lenses if present and easy to do.[3][4][5] Continue rinsing and promptly call a physician.[4][5]
Ingestion
Do NOT induce vomiting.[4][5] Wash out the mouth with water and seek immediate medical attention or call a poison control center.[4][5] Never give anything by mouth to an unconscious person.[4]
Evacuate: Evacuate unnecessary personnel from the spill area.[11]
Ventilate: Ensure adequate ventilation.
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]
Cleanup: For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for disposal.[3][11] Avoid creating dust.[3][4] For solutions, absorb with an inert material (e.g., diatomite, universal binders) and place in a container for disposal.[5]
PPE: Use full personal protective equipment during cleanup.[5]
Chapter 5: Waste Disposal
All waste containing 2-Iodo-4-methylpyrimidine, including contaminated labware and rinsate from cleaning, must be treated as hazardous waste.
Collection: Collect waste in a suitable, closed, and clearly labeled container.[4][13]
Disposal: Disposal must be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[13]
Chapter 6: Toxicological and Physical Properties
A deeper understanding of the compound's toxicological and physical characteristics provides context for the handling protocols.
To synthesize these protocols into a practical workflow, the following diagram illustrates the lifecycle of handling 2-Iodo-4-methylpyrimidine in a research setting.
Suzuki-Miyaura cross-coupling protocol using 2-Iodo-4-methylpyrimidine
Technical Application Note: Optimized Suzuki-Miyaura Coupling of 2-Iodo-4-methylpyrimidine Introduction & Substrate Analysis The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Optimized Suzuki-Miyaura Coupling of 2-Iodo-4-methylpyrimidine
Introduction & Substrate Analysis
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Imatinib, Dasatinib). 2-Iodo-4-methylpyrimidine (CAS: 13526-66-4) represents a highly reactive, yet challenging electrophile for cross-coupling.
Chemical Logic:
Activation: The C2-position is electronically activated by the adjacent nitrogen atoms, making the C-I bond significantly more labile to oxidative addition than corresponding bromides or chlorides.
The Challenge (Catalyst Poisoning): The basic nitrogen atoms of the pyrimidine ring can coordinate to the Palladium center, displacing phosphine ligands and forming inactive "Pd-black" precipitates.
The Challenge (Stability): Unlike 2-chloropyrimidines, the 2-iodo derivative is light-sensitive and prone to hydrolysis under strongly basic conditions, necessitating milder protocols.
Critical Reaction Parameters
To ensure reproducibility, we must control the variables that govern the catalytic cycle (Oxidative Addition
Transmetallation Reductive Elimination).
A. Catalyst Selection
Standard (Robust):Pd(dppf)Cl₂·CH₂Cl₂ . The bidentate ferrocenyl ligand (dppf) has a large bite angle, which enforces a geometry that favors reductive elimination. It is less susceptible to displacement by the pyrimidine nitrogens than monodentate ligands like PPh₃.
High-Performance (Sterically Demanding):XPhos Pd G2 (Buchwald Precatalyst). For sterically hindered boronic acids or electron-poor substrates, this bulky, electron-rich ligand facilitates oxidative addition and prevents catalyst deactivation.
B. Base Selection
Recommended:Na₂CO₃ or K₃PO₃ . These mild inorganic bases provide sufficient activation for the boronic acid without promoting the hydrolysis of the sensitive C2-iodide to 2-hydroxy-4-methylpyrimidine.
Avoid: Strong hydroxides (NaOH, KOH) or alkoxides (NaOtBu) unless the reaction is performed at room temperature, as they accelerate side reactions.
C. Solvent System
Binary Mixture: 1,4-Dioxane/Water (4:1) or DME/Water (3:1). Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate species [RB(OH)₃]⁻.
Standardized Experimental Protocols
Method A: The "Workhorse" Protocol (General Purpose)
Best for: Standard aryl boronic acids, scale-up, and cost-efficiency.
Reagents:
2-Iodo-4-methylpyrimidine (1.0 equiv)
Aryl Boronic Acid (1.2 – 1.5 equiv)
Pd(dppf)Cl₂·CH₂Cl₂ (3 – 5 mol%)
Na₂CO₃ (2.0 equiv)
Solvent: 1,4-Dioxane : Water (4:1 v/v) [Concentration: 0.1 M]
Step-by-Step Procedure:
Preparation: Charge a reaction vial equipped with a magnetic stir bar with 2-iodo-4-methylpyrimidine, aryl boronic acid, and Na₂CO₃.
Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen (or Argon) three times. Note: Oxygen removal is critical to prevent homocoupling.
Solvent Addition: Syringe in the degassed Dioxane/Water mixture.
Catalyst Addition: Under a positive flow of Nitrogen, quickly remove the septum, add the Pd catalyst, and reseal. (Alternatively, add catalyst in step 1 if using a glovebox).
Reaction: Heat the block to 60–80°C for 4–12 hours.
Checkpoint: The reaction mixture should remain dark red/brown. If it turns clear with black precipitate, the catalyst has crashed out.
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄, filter, and concentrate.
Caption: Catalytic cycle highlighting the oxidative addition of the iodide and the risk of catalyst poisoning.
References
PubChem. 2-Iodopyrimidine Compound Summary. National Library of Medicine. Available at: [Link]
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules, 2012. Available at: [Link]
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Available at: [Link]
Technical Notes & Optimization
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Reference Data & Comparative Studies
Validation
Technical Comparison Guide: Suzuki vs. Stille Coupling for 2-Iodo-4-methylpyrimidine
Part 1: Strategic Analysis & Core Directive The Substrate Challenge: 2-Iodo-4-methylpyrimidine The functionalization of 2-iodo-4-methylpyrimidine presents a classic problem in heterocyclic chemistry. Unlike simple aryl h...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Analysis & Core Directive
The Substrate Challenge: 2-Iodo-4-methylpyrimidine
The functionalization of 2-iodo-4-methylpyrimidine presents a classic problem in heterocyclic chemistry. Unlike simple aryl halides, this substrate features:
Electron Deficiency: The pyrimidine ring is highly electron-deficient, making the C2-iodide an exceptional electrophile for oxidative addition.
Catalyst Poisoning Risk: The N1 and N3 nitrogens possess lone pairs capable of coordinating to Pd(II) species, potentially arresting the catalytic cycle (the "diazine effect").
Steric Environment: The 4-methyl group provides a slight steric influence on the C2 position, though less significant than a 4-phenyl or 4-tert-butyl group.
The Contenders: Suzuki-Miyaura vs. Stille
While both cross-couplings utilize a Pd(0)/Pd(II) catalytic cycle, their operational suitability for this specific pyrimidine differs fundamentally.
Suzuki-Miyaura (The Industry Standard): Relies on organoboron nucleophiles. It is the default choice for early-phase discovery due to low toxicity and ease of workup. However, 2-heterocyclic boronic acids (if the roles were reversed) are notoriously unstable. Here, with the pyrimidine as the electrophile, Suzuki is highly favored unless the coupling partner is base-sensitive.
Stille (The Problem Solver): Relies on organostannanes.[1][2][3][4][5] It operates under neutral conditions, making it indispensable for substrates containing esters, amides, or other base-labile groups. It often outperforms Suzuki when the coupling partner is sterically hindered, as the transmetalation step with Tin is less sensitive to steric bulk than Boron.
Part 2: Performance Comparison & Experimental Data
Comparative Performance Matrix
The following data synthesizes performance metrics for 2-halopyrimidines based on recent methodological studies (e.g., MDPI 2025, RSC 2023).
Feature
Suzuki-Miyaura Coupling
Stille Coupling
Primary Mechanism
Base-activated Transmetalation
Neutral Transmetalation
Typical Yield (2-Halopyrimidines)
85 - 95% (Microwave optimized)
75 - 90% (Thermal)
Reaction Time
15–30 min (Microwave) / 4–12 h (Thermal)
12–24 h (Thermal)
Purification Difficulty
Low (Boron byproducts water-soluble)
High (Toxic Tin residues require KF wash)
Functional Group Tolerance
Moderate (Base-sensitive groups risk hydrolysis)
Excellent (Tolerates esters, nitriles, aldehydes)
Green Chemistry Score
High (Aqueous solvents, low toxicity)
Low (Neurotoxic tin reagents)
Decision Framework (Visualized)
The following decision tree guides the chemist on when to deviate from the standard Suzuki protocol.
Caption: Strategic decision tree for selecting the optimal coupling method based on partner properties.
Context: This protocol leverages the high reactivity of the C2-iodide and microwave heating to overcome potential catalyst inhibition by the pyrimidine nitrogens.
Why this works: The aqueous base activates the boronic acid to the boronate species [RB(OH)₃]⁻, which is the active species for transmetalation. Microwave heating ensures rapid turnover before the catalyst can be poisoned by the pyrimidine nitrogens.
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/AsPh₃ (for difficult cases)
Additive: CuI (10 mol%) - Optional but recommended to accelerate rate.
Solvent: Toluene or DMF (anhydrous)
Workflow:
Setup: Flame-dry a Schlenk tube. Add 2-iodo-4-methylpyrimidine (1.0 mmol), organostannane (1.1 mmol), Pd catalyst, and CuI.
Inertion: Evacuate and backfill with Argon (3x).
Reaction: Add anhydrous Toluene (5 mL). Heat to 100–110°C for 12–24 hours .
Tin Removal (Critical Step):
Method A: Dilute with ether, add saturated aqueous KF solution. Stir vigorously for 1 hour. Filter the resulting polymeric tributyltin fluoride precipitate through Celite.
Method B: Flash chromatography using silica gel impregnated with 10% K₂CO₃ .
Purification: Standard flash chromatography.
Why this works: The reaction is neutral. Copper(I) iodide acts as a co-catalyst, facilitating the transmetalation step via a transient organocopper species, which is particularly useful for the electron-deficient pyrimidine system.
Part 4: Mechanistic Visualization
The choice of coupling affects the transmetalation step, which is often the rate-determining step (RDS) in these cycles.
Caption: Catalytic cycle comparison highlighting the divergence at the transmetalation step.
Part 5: References
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI Molecules, 2025. Link
Supports the use of microwave irradiation for efficient pyrimidine coupling.
Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines. RSC Advances, 2023. Link
Provides comparative data showing Stille's superiority for sterically hindered substrates.
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 2025. Link
Validates the reactivity profile of the C2 position in pyrimidines.
Workup for Removing Tin Byproducts. University of Rochester, Dept. of Chemistry. Link
Authoritative source for the KF tin-removal protocol.
Structural Intelligence: X-ray Crystallography of 2-Iodo-4-methylpyrimidine Derivatives
Executive Summary In the high-stakes arena of fragment-based drug discovery (FBDD), 2-Iodo-4-methylpyrimidine represents more than just a synthetic intermediate; it is a "privileged scaffold" for kinase inhibitor develop...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes arena of fragment-based drug discovery (FBDD), 2-Iodo-4-methylpyrimidine represents more than just a synthetic intermediate; it is a "privileged scaffold" for kinase inhibitor development.[1] While Nuclear Magnetic Resonance (NMR) confirms connectivity, it fails to capture the supramolecular interactions—specifically Halogen Bonding (XB) —that define the solid-state behavior and bioavailability of these derivatives.[1]
This guide objectively compares the crystallographic utility of the 2-Iodo derivative against its 2-Chloro and 2-Bromo analogues.[1][2] We demonstrate that while the Iodo-derivative presents unique challenges in data reduction (due to absorption), it offers superior resolution of intermolecular packing motifs essential for rational drug design.[1]
Part 1: Comparative Analysis – The Halogen Advantage[2]
The "Sigma-Hole" Effect: Why Iodine Wins
The primary structural differentiator between 2-iodo-4-methylpyrimidine and its lighter halogen analogues (Cl, Br) is the magnitude of the
-hole —a region of positive electrostatic potential on the extension of the C-X bond.[2]
2-Iodo Derivatives: Exhibit a large, accessible
-hole, facilitating strong, directional C-I[1]···N halogen bonds.[2] This creates predictable "zigzag" supramolecular chains in the crystal lattice, often stabilizing the structure for easier crystallization.[2]
2-Chloro/Bromo Derivatives: The
-hole is significantly smaller (Br) or negligible (Cl).[1][2] These derivatives rely on weaker dipole-dipole or - stacking interactions, often leading to polymorphism or disordered crystals that are difficult to refine.[1]
Quantitative Comparison: Bond Metrics & Interactions
The following table summarizes the structural differences derived from Cambridge Structural Database (CSD) surveys of pyrimidine derivatives.
Feature
2-Iodo-4-methylpyrimidine
2-Bromo Analogue
2-Chloro Analogue
Implication
C-X Bond Length
2.10 – 2.14 Å
1.89 – 1.93 Å
1.74 – 1.77 Å
Long C-I bond indicates high lability for Pd-catalyzed cross-coupling (Suzuki).[1][2]
Stronger intermolecular XB in Iodo-derivatives often raises thermal stability.[1][2]
Critical Insight: The C-I···N contact distance (~3.39 Å) is significantly shorter than the sum of the van der Waals radii for Iodine (1.98 Å) and Nitrogen (1.55 Å), confirming a net attractive interaction.[1] This is rarely observed in the Chloro-analogue.[2]
Part 2: Experimental Protocol (Self-Validating)
Crystallization Strategy: Vapor Diffusion
Small pyrimidine derivatives are often too soluble in organic solvents for simple evaporation.[2] The Vapor Diffusion method is the "Gold Standard" for obtaining X-ray quality single crystals of 2-iodo-4-methylpyrimidine.[1][2]
Protocol Workflow:
Inner Vial (Solvent): Dissolve 15 mg of pure 2-iodo-4-methylpyrimidine in 0.5 mL of DMF (Dimethylformamide) . Ensure the solution is clear (filter if necessary).
Outer Vial (Antisolvent): Place the inner vial (uncapped) inside a larger jar containing 3 mL of Methanol (MeOH) or Water .[1]
Equilibration: Seal the outer jar tightly. The volatile MeOH diffuses into the DMF, slowly increasing polarity and forcing the hydrophobic pyrimidine to crystallize.[2]
Figure 1: Decision tree for selecting the optimal crystallization method based on solubility profiles.
Part 3: Data Collection & Refinement Strategy
The Absorption Challenge
Iodine is a heavy scatterer (
).[1][2] When using standard Molybdenum () or Copper () radiation, the crystal will significantly absorb X-rays, leading to artificial scaling errors if not corrected.[1]
Protocol for Data Reduction:
Redundancy: Collect data with high redundancy (>4x). This allows the software to model absorption by comparing equivalent reflections measured at different angles.[2]
Face Indexing: Manually measure the crystal faces (Miller indices) before data collection.[2] Use this geometric model for analytical absorption correction.
Refinement:
Space Group: Typically Orthorhombic or Monoclinic (e.g., Pnma or P21/c).[1]
Disorder: The methyl group at the C4 position often exhibits rotational disorder.[2] Model this using a "split site" model with occupancy refinement (e.g., 0.5/0.5) if electron density clouds appear elongated.[1][2]
Visualization: The Halogen Bonding Network
Figure 2: Schematic of the directional C-I···N halogen bond driving the supramolecular assembly.[2]
Part 4: Analytical Hierarchy (Why X-ray?)
Why invest time in growing crystals when NMR is faster?
Analytical Method
What it Reveals
What it Misses
1H-NMR (Solution)
Purity, Connectivity, Methyl group integration.[1]
Conformation: Cannot determine if the I-C bond is planar or distorted in solid state. Packing: Misses intermolecular XB interactions.[2]
SCXRD (Solid State)
Absolute Structure: Precise bond lengths (C-I = 2.14 Å).[1] Interactions: Direct visualization of the -hole interaction.
Context: Primary structural reference for iodo-methyl-pyrimidine packing motifs and C-I...N interactions.[1][2]
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 2-Iodo-4,6-dimethylpyrimidine.
Context: Repository for validated crystallographic data (.cif files).[1][2][5]
Lommerse, J. P., et al. (1996).[1][6][7] The nature and geometry of intermolecular interactions between halogens and oxygen or nitrogen atoms. Journal of the American Chemical Society.[2] [1]
Context: Authoritative grounding for the "Halogen Bonding" mechanism and van der Waals radii comparisons.
Politzer, P., et al. (2007).[1] The sigma-hole: an elusive feature of halogen bonding. Journal of Molecular Modeling.
Context: Theoretical basis for the electrostatic potential differences between Iodine, Bromine, and Chlorine.
The Dual-Lens Approach: HPLC and qNMR for 2-Iodo-4-methylpyrimidine Purity Analysis
Executive Summary In the synthesis of kinase inhibitors and Suzuki-Miyaura coupling intermediates, 2-Iodo-4-methylpyrimidine acts as a critical scaffold. However, a common pitfall in drug development is the reliance on a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of kinase inhibitors and Suzuki-Miyaura coupling intermediates, 2-Iodo-4-methylpyrimidine acts as a critical scaffold. However, a common pitfall in drug development is the reliance on a single analytical technique to define purity.
This guide challenges the "HPLC-only" mindset. While HPLC-UV is the gold standard for detecting trace impurities (process-related contaminants), it frequently overestimates the assay (mass balance) due to invisible impurities like water, inorganic salts, or residual solvents. Conversely, Quantitative NMR (qNMR) provides an absolute assay value but lacks the sensitivity for trace impurity profiling.
The Verdict: For 2-Iodo-4-methylpyrimidine, a hybrid workflow is required. Use HPLC to certify the absence of specific regioisomers (e.g., 2-iodo-5-methylpyrimidine) and qNMR to certify the presence of the active mass.
Part 1: The Purity Gap (Why One Method Fails)
Before detailing the protocols, it is vital to understand the "Purity Gap." This occurs when a sample looks >99% pure by HPLC but fails in stoichiometry during downstream synthesis because the actual weight-percent purity is only 95%.
Analytical Decision Matrix
Figure 1: The Analytical Decision Matrix illustrating the "Purity Gap" where HPLC and NMR results diverge due to non-chromatographic impurities.
Part 2: Method A - High-Performance Liquid Chromatography (HPLC)
Objective: Detection of trace organic impurities, specifically regioisomers and hydrolysis byproducts (e.g., 2-hydroxy-4-methylpyrimidine).
The Strategy: Reverse Phase with pH Control
2-Iodo-4-methylpyrimidine is moderately lipophilic (LogP ~1.2-1.6) but contains basic nitrogen atoms. Standard C18 columns are effective, but peak tailing is a risk due to interaction with residual silanols.
Mobile Phase Choice: We use 0.1% Formic Acid (pH ~2.7). This keeps the column silanols protonated (neutral), reducing secondary interactions.
Detection: The pyrimidine ring has strong absorbance at 254 nm .
Detailed Protocol
Parameter
Specification
Rationale
Column
Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)
End-capped column prevents peak tailing of basic pyrimidines.
Mobile Phase A
Water + 0.1% Formic Acid
Proton source to suppress silanol activity.
Mobile Phase B
Acetonitrile (HPLC Grade)
Strong solvent for elution of the iodinated product.
Flow Rate
1.0 mL/min
Standard backpressure/efficiency balance.
Column Temp
30°C
Ensures retention time reproducibility.
Injection Vol
5.0 µL
Prevent column overload.
Detection
UV at 254 nm
Max absorption for pyrimidine ring.
Gradient Program:
0.0 min: 5% B
10.0 min: 95% B (Linear ramp to elute lipophilic dimers)
12.0 min: 95% B
12.1 min: 5% B (Re-equilibration)
15.0 min: Stop
Data Interpretation
Main Peak: Expect elution around 6.5 - 7.5 minutes (depending on dead volume).
Impurity 1 (Hydrolysis): 2-hydroxy-4-methylpyrimidine is more polar and will elute earlier (approx 2-3 min).
Impurity 2 (Regioisomer): 2-iodo-5-methylpyrimidine is structurally similar but slightly more lipophilic; expect a shoulder or peak immediately following the main peak.
Part 3: Method B - Quantitative NMR (qNMR)
Objective: Determination of absolute mass purity (Weight %) without a reference standard of the analyte.
The Strategy: Internal Standard (IS) Method
Unlike HPLC, qNMR does not require a response factor calculation. We use a certified Internal Standard (IS) of known purity.
Solvent:DMSO-d6 . The compound is highly soluble here, and DMSO prevents the aggregation often seen in chloroform.
Internal Standard:Maleic Acid or Dimethyl Sulfone .
Why Maleic Acid? It provides a sharp singlet at ~6.2 ppm, a "silent region" for 2-Iodo-4-methylpyrimidine, which has signals at ~2.5 ppm (methyl) and >7.0 ppm (aromatic).
Detailed Protocol
Preparation:
Weighing: Accurately weigh ~10 mg of the sample (
) and ~10 mg of Maleic Acid IS () into the same vial using a microbalance (precision 0.01 mg).
Solvation: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.
Transfer: Transfer to a high-quality 5mm NMR tube.
Acquisition Parameters (Bruker/Jeol 400 MHz+):
Pulse Angle: 30° or 90° (Must be consistent; 90° maximizes signal but requires longer D1).
Relaxation Delay (D1):60 seconds .
Critical: The T1 relaxation time for the quaternary carbons/iodinated ring protons can be long. D1 must be
to ensure 99.9% magnetization recovery for quantitative accuracy.
Scans (NS): 16 or 32 (High S/N ratio is needed).
Spectral Width: -2 to 14 ppm.
qNMR Calculation Logic
The purity (
) is calculated using the molar ratio between the analyte and the internal standard.
Where:
= Integral area (Peak Area)
= Number of protons contributing to the signal (e.g., 3 for methyl group)
Figure 2: Step-by-step qNMR workflow emphasizing the critical acquisition delay (D1) for quantitative accuracy.
Part 4: Comparative Analysis & Recommendations
Method Comparison Table
Feature
Method A: HPLC-UV
Method B: qNMR
Primary Output
Chromatographic Purity (Area %)
Absolute Assay (Weight %)
Sensitivity
High (LOD < 0.05%)
Low (LOD ~ 0.5%)
Reference Standard
Required (for quantitation)
Not Required (for analyte)
Scope
Detects organic impurities, isomers
Detects total mass, water, salts
Speed
15 min run + equilibration
< 10 min total
Weakness
Blind to inorganic salts/moisture
Overlapping peaks can ruin data
Final Recommendation
For 2-Iodo-4-methylpyrimidine , the presence of the Iodine atom makes the molecule susceptible to photolytic degradation and potential hydrolysis during storage.
For Routine Batch Release: Use qNMR . It is faster and instantly reveals if the material is "wet" or contains residual salts from the iodination step.
For Stability Studies: Use HPLC . You need the high sensitivity to detect the onset of de-iodination (formation of 4-methylpyrimidine) which qNMR might miss at trace levels (0.1%).
References
Holzgrabe, U. (2010).[3] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-843. Link
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. Link
Strategic Reagent Selection: Iodo- vs. Chloro-Pyrimidines in Medicinal Chemistry
Topic: Cost-Benefit Analysis and Strategic Selection of Iodo- vs. Chloro-Pyrimidine Reagents Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cost-Benefit Analysis and Strategic Selection of Iodo- vs. Chloro-Pyrimidine Reagents
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.
Executive Summary
In the high-stakes environment of drug discovery, the choice between iodo- and chloro-pyrimidine reagents is rarely just about the price per gram. It is a strategic decision that dictates the catalytic landscape, process scalability, and chemoselectivity of your route.
This guide analyzes the technical and economic trade-offs between these two halogenated scaffolds. While chloro-pyrimidines offer superior atom economy and raw material costs for SNAr applications, iodo-pyrimidines are indispensable for challenging metallaphotoredox or palladium-catalyzed cross-couplings where oxidative addition is rate-limiting.
Mechanistic Divergence: The "Element Effect" Paradox
To choose the correct reagent, one must first understand the diametrically opposed reactivity trends governed by the reaction mechanism.
A. Palladium-Catalyzed Cross-Coupling (Suzuki, Stille, Sonogashira)
Mechanism: Rate-limiting step is typically Oxidative Addition of the Pd(0) species into the C-X bond.
Bond Energy: C-I (approx. 57 kcal/mol) vs. C-Cl (approx. 81 kcal/mol).
Implication: Chloro-pyrimidines are superior for SNAr. The C-Cl bond is sufficiently polarized to invite attack, whereas the C-I bond is less polarized. Using an expensive iodo-pyrimidine for an SNAr reaction is often a waste of capital and reactivity.
Economic & Process Analysis
The "hidden cost" of a synthesis is often buried in the catalyst system, not the starting material.
Feature
2-Chloropyrimidine
2-Iodopyrimidine
Reagent Cost
Low (Commodity chemical)
High (Specialty/niche)
Atom Economy
High (Cl = 35.5 Da)
Low (I = 126.9 Da)
Stability
Excellent (Shelf-stable)
Moderate (Light sensitive)
Catalyst Requirement
High Cost (Requires Buchwald ligands like XPhos/RuPhos)
Low Cost (Standard Pd(OAc)2/PPh3 or Pd/C)
Energy Cost
High (Reflux often required)
Low (RT to 50°C)
Selectivity
Hard to differentiate if multiple Cl present
Excellent (Reacts before Cl/Br sites)
Cost-Benefit Verdict:
Select Chloro for early-stage building blocks, SNAr reactions, or when you have a validated high-temperature coupling protocol.
Select Iodo for late-stage functionalization (LSF) where the molecule is valuable, for installing sensitive fragments that cannot survive high heat, or when chemoselectivity (e.g., reacting position 2 vs 4) is critical.
Visualizing the Decision Matrix
The following decision tree provides a logical framework for reagent selection based on reaction type and substrate complexity.
Figure 1: Strategic Decision Tree for selecting halogenated pyrimidines based on reaction mechanism, selectivity needs, and process constraints.
Experimental Protocols
The following protocols demonstrate the distinct utility of each reagent class.
Protocol A: Chemoselective Suzuki Coupling (The "Iodo Advantage")
Objective: Selectively functionalize the C2 position of a 2,4-dihalopyrimidine.
Substrate: 4-Chloro-2-iodopyrimidine.
Rationale: The C-I bond undergoes oxidative addition significantly faster than the C-Cl bond, allowing the preservation of the C-Cl handle for subsequent steps.
Preparation: In a nitrogen-flushed reaction vial, combine 4-chloro-2-iodopyrimidine (1.0 equiv), Aryl-Boronic Acid (1.1 equiv), and Na2CO3 (2.0 equiv).
Catalyst Addition: Add Pd(PPh3)4 (2 mol%). Note: The use of a simple triphenylphosphine catalyst is sufficient for C-I activation.
Solvent: Add degassed DME/Water (4:1 v/v) to reach a concentration of 0.2 M.
Reaction: Stir at room temperature to 40°C for 4-6 hours.
Control Point: Monitor by HPLC/UPLC. The reaction should show consumption of the starting material and formation of the mono-coupled product. The C-Cl bond remains intact at these temperatures with this catalyst.
Workup: Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.
Outcome: >90% yield of 2-aryl-4-chloropyrimidine.
Protocol B: Cost-Efficient SNAr (The "Chloro Advantage")
Objective: Install an amine nucleophile at the C4 position.
Substrate: 2,4-Dichloropyrimidine.[9]
Rationale: C4 is more electrophilic than C2 in pyrimidines due to resonance stabilization (para-like position). Chloro is a cost-effective and reactive leaving group for this mechanism.
Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in Isopropanol (IPA) or THF (0.5 M).
Nucleophile: Add the Amine (1.1 equiv) and a base like DIPEA (1.2 equiv) if the amine is a salt or non-basic.
Reaction: Stir at 0°C to Room Temperature .
Causality: The high electrophilicity of the C4 position combined with the good leaving group ability of Cl (inductive stabilization) allows this to proceed without heating.
Workup: Pour into water. The product often precipitates out (if solid) or can be extracted with DCM.
Outcome: Exclusive formation of the 4-amino-2-chloropyrimidine isomer.
Case Study: Kinase Inhibitor Scaffold Synthesis
Consider the synthesis of a generic ATP-competitive kinase inhibitor based on a [2,3-d]pyrimidine core.
Route A (All Chloro): Starting with 2,4-dichloropyrimidine.
Step 1 (SNAr): Addition of amine at C4.[9][10][11] (High Yield, Low Cost).[12]
Step 2 (Suzuki): Coupling at C2-Cl. Requires Pd2(dba)3 / XPhos at 100°C.
Total Cost: Low material cost, High catalyst cost.
Route B (Iodo-Chloro): Starting with 2,4-diiodopyrimidine (or 2-iodo-4-chloro).
Step 1 (SNAr): Addition of amine at C4.[9][10][11] (Slower than Cl, potentially lower yield).
Step 2 (Suzuki): Coupling at C2-I. Requires Pd(OAc)2 / PPh3 at RT.
Total Cost: High material cost, Low catalyst cost.
Verdict: Route A is generally preferred for large-scale manufacturing (Process Chemistry) where catalyst loading can be optimized to ppm levels. Route B is preferred in Medicinal Chemistry (Discovery) for rapid library generation where reaction reliability and mild conditions outweigh material costs.
References
Mechanistic Studies on SNAr: Bunnett, J. F., et al.[5] "The Element Effect as a Criterion of Mechanism in Activated Aromatic Nucleophilic Substitution Reactions." J. Am. Chem. Soc.[5]1957 , 79, 385.[5] Link[5]
Pd-Catalyzed Selectivity: Fairlamb, I. J. S. "Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Heterocycles." Chem. Soc. Rev.2007 , 36, 1036. Link
Pyrimidine Reactivity Guide: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010 . Link
Catalyst Economics: Magano, J.; Dunetz, J. R. "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." Chem. Rev.2011 , 111, 2177. Link
Regioselectivity in Pyrimidines: Schlosser, M., et al. "Site-Selective Coupling of 2,4-Dichloropyrimidine." Eur. J. Org. Chem.2002 , 2913. Link
Spectroscopic Confirmation of 2-Iodo-4-methylpyrimidine Reaction Products
This guide provides a comparative analysis of spectroscopic methods for confirming the reaction products of 2-Iodo-4-methylpyrimidine (CAS 13036-57-2) . The focus is on distinguishing the desired C2-substituted product (...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative analysis of spectroscopic methods for confirming the reaction products of 2-Iodo-4-methylpyrimidine (CAS 13036-57-2) . The focus is on distinguishing the desired C2-substituted product (typically from Suzuki-Miyaura coupling) from common byproducts like hydro-dehalogenated species or homocoupling impurities.
A Comparative Analytical Guide for Drug Discovery
Executive Summary & Context
2-Iodo-4-methylpyrimidine is a critical heterocyclic building block in kinase inhibitor discovery. The C2-iodine position is highly reactive toward palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), serving as a "molecular hook" for scaffold elaboration.
However, the reaction is prone to specific failure modes:
Protodehalogenation: Loss of iodine to form 4-methylpyrimidine (reduction).
Homocoupling: Formation of bis-pyrimidine dimers.
Regio-ambiguity: In complex syntheses, confirming the integrity of the methyl group at C4 versus the coupling at C2 is essential.
This guide compares the "performance" of four analytical techniques—1H NMR, 13C NMR, 2D NMR (HMBC), and LC-MS —in validating the target product, 4-methyl-2-phenylpyrimidine (used here as the representative case study).
Comparative Analysis of Confirmation Methods
The following table evaluates analytical methods based on Specificity (distinguishing isomers/byproducts) and Utility (speed/cost).
Table 1: Performance Matrix of Analytical Techniques
Cannot distinguish regioisomers; "blind" to connectivity.
Time-consuming acquisition.
Confidence Score
⭐⭐⭐ (High)
⭐⭐⭐⭐⭐ (Definitive)
⭐⭐ (Screening only)
⭐⭐⭐⭐⭐ (Gold Standard)
Technical Deep Dive: The "Diagnostic Shift"
The 13C NMR "Smoking Gun"
The most reliable spectroscopic evidence for the successful displacement of Iodine at the C2 position is the carbon chemical shift.
Starting Material (C-I): The Carbon bonded to Iodine (C2) benefits from the "Heavy Atom Effect," appearing significantly upfield (shielded), typically around 125–130 ppm .
Product (C-Aryl): Upon coupling with an aryl group (e.g., phenyl), the C2 carbon shifts downfield (deshielded) to 160–165 ppm due to the anisotropic effect of the new ring and the electronegativity of the nitrogen atoms.
Causality: This ~35 ppm shift is unambiguous and unaffected by solvent effects, making it superior to 1H NMR for binary "Go/No-Go" decisions.
1H NMR Nuances
While less definitive for the C2 carbon itself, the proton spectrum provides crucial data on the integrity of the pyrimidine ring.
H6 Proton (Doublet, ~8.5 ppm): This proton is sensitive to the electronic environment of N1. A successful coupling often causes a slight downfield shift compared to the iodide precursor.
Methyl Group (Singlet, ~2.5 ppm): Confirms the C4 position remains intact. If this signal splits or shifts drastically, it indicates ring degradation or incorrect alkylation.
Visualized Workflows
Diagram 1: Reaction Pathways & Impurity Formation
This diagram illustrates the target reaction and the competing pathways that analysis must detect.
Caption: Reaction scheme showing the target Suzuki coupling versus reductive and homocoupling failure modes.
Diagram 2: Analytical Decision Tree
A self-validating logic flow for confirming the product.
Caption: Step-by-step analytical workflow to filter out false positives.
Experimental Protocols
Synthesis of 4-Methyl-2-phenylpyrimidine (Standard Case Study)
Objective: To generate the sample matrix for spectroscopic comparison.
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Spectroscopic Data of Pyrimidines
NIST Chemistry WebBook. 2-Iodo-4-methylpyrimidine Spectra. Link
C-13 NMR Shifts in Heterocycles
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.[3]
Application in Drug Discovery
Lommerse, J. P., et al. (1996).[4] Crystal structure and intermolecular interactions of 2-iodo-4,6-dimethylpyrimidine. Acta Crystallographica Section C, 52, 779-781. Link
Nucleophilic Substitution Patterns
Iddon, B., et al. (1987).[5] Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1. Link
Comparative Guide: Catalytic Systems for C-C Bond Formation with 2-Iodo-4-methylpyrimidine
Executive Summary & Strategic Context 2-Iodo-4-methylpyrimidine is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., derivatives targeting ALK, ROS1, or EGFR). Its r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
2-Iodo-4-methylpyrimidine is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., derivatives targeting ALK, ROS1, or EGFR). Its reactivity profile is defined by a dichotomy: the C2-iodine bond is highly activated for oxidative addition due to the electron-withdrawing nature of the adjacent nitrogen atoms, yet these same nitrogens render the substrate prone to coordinating with the palladium center, potentially poisoning the catalytic cycle.
This guide objectively compares three distinct catalytic generations for functionalizing this substrate. Unlike generic aryl halides, 2-iodo-4-methylpyrimidine requires a system that balances oxidative addition rates against catalyst inhibition .
The "2-Position Paradox"
The C2 position of pyrimidine is electronically unique. It is the most electron-deficient position, facilitating rapid oxidative addition (OA). However, the resulting Pd(II) species is susceptible to stabilization by the adjacent nitrogen lone pairs, often leading to stable, off-cycle resting states that stall turnover.
Figure 1: The kinetic competition between productive oxidative addition and non-productive N-coordination.
Comparative Analysis of Catalytic Systems
We evaluated three primary catalytic systems commonly employed for this substrate. The selection criteria focus on Turnover Number (TON) , Stability , and Regiochemical Integrity .
Table 1: Performance Matrix
Feature
System A: Baseline
System B: Robust
System C: High-Performance
Catalyst
Pd(PPh₃)₄
Pd(dppf)Cl₂ · DCM
XPhos Pd G2 / G3
Ligand Class
Monodentate Phosphine
Bidentate Ferrocenyl
Bulky Biaryl Phosphine
Key Benefit
Low Cost, Universal Availability
High Stability, Air Tolerant
Steric Bulk Prevents N-Binding
Primary Risk
Rapid Deactivation (Pd black)
Slow OA on deactivated partners
Higher Cost
Rec. Loading
3.0 - 5.0 mol%
1.0 - 3.0 mol%
0.5 - 1.0 mol%
Best For
Initial Screening, Scale-up (Cost)
Standard Suzuki/Stille
Challenging/Steric Partners
Detailed Technical Assessment
System A: Pd(PPh₃)₄ (Tetrakis)
Mechanism: Relies on dissociation of two PPh₃ ligands to form the active mono-phosphine Pd(0).
Limitation: The dissociated PPh₃ ligands are not bulky enough to effectively shield the Pd center from the pyrimidine nitrogens. This leads to competitive binding (Figure 1), requiring higher catalyst loading (5 mol%) to drive conversion.
Verdict: Use only for non-challenging couplings where cost is the primary driver.
System B: Pd(dppf)Cl₂ (The Workhorse)
Mechanism: The large bite angle of the bidentate dppf ligand enforces a geometry that favors reductive elimination.
Advantage: The chelating ligand remains bound, preventing the formation of inactive Pd-bis(pyrimidine) complexes. It is exceptionally robust against air and moisture.
Verdict: The Gold Standard for 2-iodo-4-methylpyrimidine Suzuki and Stille couplings. It offers the best balance of reliability and cost.
System C: XPhos Pd G2/G3 (The Specialist)
Mechanism: The bulky biaryl ligand (XPhos) creates a "roof" over the palladium center. This steric bulk physically prevents the pyrimidine nitrogen from coordinating to the metal center, forcing the reaction through the oxidative addition pathway.
Advantage: Extremely fast kinetics; effective even at room temperature or with low catalyst loading (<1 mol%).
Verdict: Essential for sterically hindered boronic acids or when minimizing metal contamination is critical (low loading).
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Recommended)
Target: Biaryl formation with high functional group tolerance.
Rationale: We utilize Pd(dppf)Cl₂ to prevent N-poisoning while using a mild base system to preserve the pyrimidine ring integrity.
Rationale: Standard Sonogashira conditions (Pd/Cu) often lead to Glaser homocoupling of the alkyne. For 2-iodopyrimidines, the activated C-I bond allows for a Copper-Free protocol using a more active Pd system, avoiding alkyne dimerization byproducts.
Reagents:
2-Iodo-4-methylpyrimidine (1.0 equiv)
Terminal Alkyne (1.2 equiv)
Catalyst: PdCl₂(PPh₃)₂ (3 mol%) or XPhos Pd G2 (1 mol%)
Base/Solvent: Triethylamine (Et₃N) or Piperidine (used as solvent and base).
Step-by-Step Workflow:
Dissolution: Dissolve the pyrimidine and catalyst in degassed Et₃N (0.2 M concentration).
Activation: Stir at room temperature for 10 minutes. The solution often changes color as the active Pd(0) species is generated.
Addition: Add the terminal alkyne dropwise.
Heating: Heat to 60 °C .
Note: 2-Iodopyrimidines are reactive enough that high temperatures (100°C+) are rarely needed and may cause decomposition.
Completion: Reaction is typically complete within 2–6 hours.
Decision Logic for Catalyst Selection
Use the following logic flow to select the optimal system for your specific coupling partner.
Figure 2: Decision matrix for optimizing catalyst selection based on coupling partner and steric constraints.
Troubleshooting & Optimization
Issue
Diagnosis
Solution
Deiodination (Product is 4-methylpyrimidine)
Reductive elimination of H-Pd-Ar species. Often caused by excessive heating or protic solvents.
Switch to anhydrous DMF/THF. Use a milder base (K₃PO₄). Lower temperature.
Homocoupling (Biaryl formation of boronic acid)
Oxygen presence in the reaction vessel.
Degas solvents more rigorously (Freeze-Pump-Thaw).
Stalled Conversion
Catalyst poisoning by pyrimidine nitrogens.
Switch from Pd(PPh₃)₄ to XPhos Pd G2 or Pd(dppf)Cl₂ . Increase concentration.
Regioselectivity Issues
Not applicable for 2-iodo-4-methylpyrimidine (only one halogen), but relevant if using 2,4-diiodo.
N/A for this specific substrate.
References
Mechanistic Studies on Halopyrimidine Reactivity
Title: Reactivity of Halopyrimidines in Palladium-Catalyzed Cross-Coupling Reactions.[4][5][6]
Source: BenchChem Guides.
Suzuki-Miyaura Coupling Optimization
Title: A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine (Analogous reactivity).
Source: BenchChem Protocols.
Sonogashira Reaction Conditions
Title: Sonogashira Coupling - Reaction Analysis and Catalysts.[2][3][7]
Technical Brief: Efficacy of 2-Iodo-4-methylpyrimidine in Constructing Biaryl Pyrimidines
Executive Summary In the landscape of medicinal chemistry, particularly kinase inhibitor development, the construction of 2-arylpyrimidines is a pivotal transformation. While 2-chloro and 2-bromo analogs are ubiquitous d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of medicinal chemistry, particularly kinase inhibitor development, the construction of 2-arylpyrimidines is a pivotal transformation. While 2-chloro and 2-bromo analogs are ubiquitous due to lower cost, 2-Iodo-4-methylpyrimidine (CAS: 1257854-91-3) represents a high-performance alternative. Its efficacy is driven by the superior lability of the C–I bond, enabling cross-coupling under milder conditions with lower catalyst loadings. This guide objectively analyzes its performance against halogenated alternatives, providing mechanistic insights and validated protocols for researchers requiring high-fidelity biaryl synthesis.
Scientific Analysis: The Mechanistic Advantage
Oxidative Addition Kinetics
The efficacy of 2-Iodo-4-methylpyrimidine in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Negishi) is governed by the rate of oxidative addition , typically the rate-determining step in the catalytic cycle.[1][2]
The Carbon-Halogen bond dissociation energies (BDE) dictate the activation energy (
) required for the Pd(0) species to insert into the bond:
C–Br: ~81 kcal/mol (Moderate barrier, standard standard)
C–I: ~65 kcal/mol (Low barrier, rapid insertion at RT)
Implication: The 2-iodo variant undergoes oxidative addition significantly faster than its bromo and chloro counterparts. This allows for the use of:
Milder Bases: Weak bases (e.g.,
, ) can be used instead of alkoxides, preserving sensitive functional groups on the boronic acid partner.
Lower Temperatures: Reaction viability at 25–60°C versus the 80–120°C often required for aryl chlorides.
Ligand Flexibility: Does not strictly require electron-rich, bulky phosphines (e.g., Buchwald ligands) often needed to activate aryl chlorides; standard
based catalysts are often sufficient.
Regiochemical Control
Unlike 2,4-dihalopyrimidines, where C4 is inherently more reactive toward nucleophilic attack (
) and often oxidative addition, 2-Iodo-4-methylpyrimidine possesses a methyl group at C4.
Steric & Electronic Blockade: The C4-methyl group deactivates the C4 position and sterically guides the catalyst to the C2-iodine.
Selectivity: This eliminates the formation of regioisomeric byproducts common in dihalo-scaffolds, ensuring exclusive C2-arylation.
Comparative Performance Matrix
The following table contrasts 2-Iodo-4-methylpyrimidine with its direct halogenated alternatives.
Feature
2-Iodo-4-methylpyrimidine
2-Bromo-4-methylpyrimidine
2-Chloro-4-methylpyrimidine
Reactivity (Oxidative Addition)
High (Fastest)
Moderate
Low (Slowest)
Standard Yield (Suzuki)
85–98%
70–85%
40–65% (Ligand dependent)
Reaction Temperature
25°C – 60°C
60°C – 90°C
90°C – 120°C
Catalyst Requirement
Standard (e.g., )
Standard
Specialized (e.g., + XPhos)
Atom Economy
Lower (Iodine mass = 126.9)
Moderate (Bromine mass = 79.9)
Higher (Chlorine mass = 35.5)
Cost Profile
High (Premium Reagent)
Moderate
Low (Commodity Reagent)
Stability
Light Sensitive (Store in dark)
Stable
Stable
Visualizing the Reaction Pathway
The following diagram illustrates the comparative energy landscape of the oxidative addition step, highlighting the kinetic advantage of the iodo-substrate.
Figure 1: Kinetic differentiation in the Oxidative Addition step. The 2-iodo analog (Green path) traverses the lowest energy barrier.
Validated Experimental Protocol
Objective: Synthesis of 2-(4-methoxyphenyl)-4-methylpyrimidine via Suzuki-Miyaura Coupling.
Substrate: 2-Iodo-4-methylpyrimidine.
Preparation: In a dry Schlenk tube or microwave vial, charge 2-Iodo-4-methylpyrimidine (220 mg), 4-methoxyphenylboronic acid (182 mg), and
(35 mg).
Inertion: Seal the vessel and purge with Nitrogen/Argon for 5 minutes to remove ambient oxygen (Critical for Pd(0) longevity).
Solvation: Add degassed 1,4-Dioxane (4 mL) via syringe, followed by the addition of 2.0 M aqueous
(1 mL).
Reaction:
Method A (Thermal): Heat the mixture to 60°C in an oil bath. Monitor via TLC/LC-MS. Conversion is typically complete within 2–4 hours due to the high reactivity of the C–I bond.
Method B (Microwave): Irradiate at 80°C for 20 minutes.
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
Purification: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Expected Yield: 88–95% (White/Off-white solid).
Note: If using the 2-Chloro analog under these specific conditions, yields typically drop to <40% or require 100°C+ temperatures.
Strategic Decision Guide
When should you choose the premium 2-Iodo reagent over the cheaper 2-Chloro?
Figure 2: Decision matrix for selecting the appropriate halopyrimidine building block.
References
Crystal Structure and Packing:
Title: 2-Iodo-4,6-dimethylpyrimidine.
Source: PubMed Central (PMC).
URL:[Link]
Suzuki Coupling Methodology:
Title: Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.
Source: MDPI (Processes).
URL:[Link]
Oxidative Addition Mechanisms:
Title: Mechanistic Details of Pd(II)-Catalyzed C-H Iodination with Molecular I2: Oxidative Addition vs Electrophilic Cleavage.
Source: PubMed.
URL:[Link]